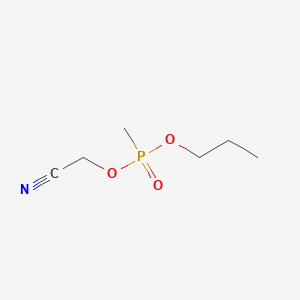![molecular formula C14H23NO B14625670 Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- CAS No. 57734-96-0](/img/structure/B14625670.png)
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted piperidines . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- involves its interaction with specific molecular targets, such as muscarinic receptors. The compound acts as a partial agonist, binding to the receptor and inducing a conformational change that activates downstream signaling pathways . This interaction can modulate various physiological processes, including neurotransmission and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinuclidinone: A closely related compound with similar structural features and chemical properties.
Quinuclidine: The parent compound from which Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- is derived.
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a similar ring system but lacking the ketone functional group.
Uniqueness
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- is unique due to the presence of the ketone functional group, which imparts distinct reactivity and potential biological activity. This functional group allows for a variety of chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
57734-96-0 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl(cyclohexyl)methanone |
InChI |
InChI=1S/C14H23NO/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15/h11-13H,1-10H2 |
InChI-Schlüssel |
ZCPIJTWFTVKSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2CN3CCC2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


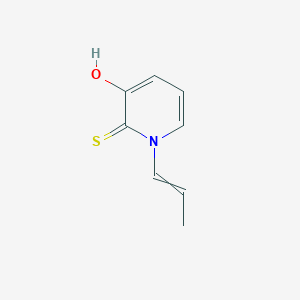
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

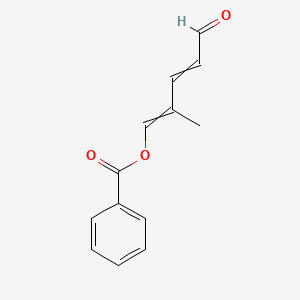
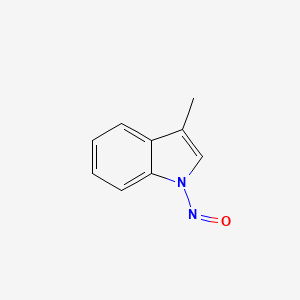
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
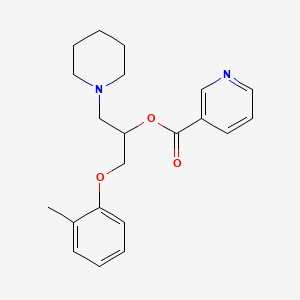
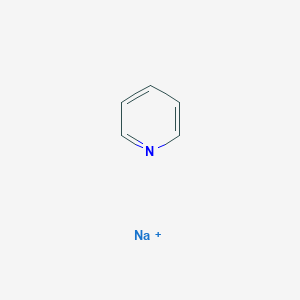
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
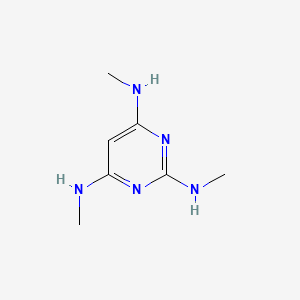
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
